molecular formula C13H17Cl2N3 B2892045 4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride CAS No. 2094579-24-3

4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride

Cat. No.: B2892045
CAS No.: 2094579-24-3
M. Wt: 286.2
InChI Key: LQAHFBSGQORRHX-UHFFFAOYSA-N
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Description

4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C13H17Cl2N3. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a derivative of pyridine and contains both dimethylamino and phenyl groups, which contribute to its unique chemical properties.

Scientific Research Applications

4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride has numerous applications in scientific research:

Mechanism of Action

Target of Action

It is known that similar compounds are often used as nucleophilic catalysts for acylation reactions and esterifications .

Mode of Action

The compound acts as a nucleophilic catalyst in acylation reactions and esterifications . It facilitates the reaction by donating an electron pair to an electrophile, which is typically a positively charged ion or molecule. This interaction results in the formation of new chemical bonds, leading to the synthesis of various organic compounds .

Biochemical Pathways

It is involved in various organic transformations like the baylis-hillman reaction, dakin-west reaction, protection of amines, c-acylations, silylations, and applications in natural products chemistry .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role as a catalyst in various organic reactions . By facilitating these reactions, it contributes to the synthesis of a wide range of organic compounds. The specific effects can vary depending on the nature of the reaction and the other compounds involved .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water (50 mg/mL) suggests that it can be effectively used in aqueous environments . The compound is toxic if swallowed or inhaled, fatal in contact with skin, and causes damage to organs . Therefore, it should be handled with care, and any release to the environment should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride typically involves the reaction of benzoylpyridinium chloride with dimethylaniline in the presence of a catalyst such as copper powder or anhydrous aluminum chloride . The reaction conditions include refluxing the reactants in an appropriate solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure higher yields and purity. The use of continuous flow reactors and advanced purification methods, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions, often involving a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride is unique due to the presence of both dimethylamino and phenyl groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to act as a catalyst in multiple transformations and its potential antimicrobial properties set it apart from other similar compounds.

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]pyridin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2ClH/c1-16(2)11-5-3-10(4-6-11)12-7-8-15-9-13(12)14;;/h3-9H,14H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAHFBSGQORRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C=NC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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